Lutetium(III) nitrate hydrate

Description

Historical Development of Lutetium Nitrate Studies

Lutetium’s discovery in 1907 by Georges Urbain, Carl Auer von Welsbach, and Charles James marked the completion of the lanthanide series. Initial studies on its nitrate hydrate emerged in the mid-20th century, focusing on its hygroscopic nature and solubility in polar solvents. Early synthetic routes involved dissolving lutetium oxide (Lu₂O₃) in concentrated nitric acid:

$$

\text{Lu}2\text{O}3 + 6\text{HNO}3 \xrightarrow{90^\circ \text{C}} 2\text{Lu}(\text{NO}3)3 + 3\text{H}2\text{O}

$$

By the 1980s, advancements in X-ray diffraction confirmed the anhydrous form’s propensity to form hydrates (n = 3–6), with the hexahydrate (Lu(NO₃)₃·6H₂O) being the most stable under ambient conditions.

Significance in Rare Earth Element Chemistry

As the smallest trivalent lanthanide ion (0.861 Å), lutetium’s high charge density enables strong electrostatic interactions with nitrate ligands, favoring bidentate coordination in solution. This property underpins its utility in:

- MOF synthesis : Lu-UiO-66 frameworks derived from nitrate precursors exhibit surface areas up to 780 m²/g.

- Laser crystals : Lu³⁺ doping enhances the refractive index of yttrium aluminum garnet (YAG).

- Nuclear medicine : $${}^{177}$$Lu-labeled compounds, synthesized via nitrate intermediates, target neuroendocrine tumors.

Current Research Landscape and Challenges

Recent studies (2021–2025) emphasize optimizing Lu(NO₃)₃·xH₂O’s coordination environment for tailored applications:

Challenges include mitigating hygroscopicity during storage and controlling hydrolysis to avoid LuONO₃ intermediates.

Theoretical Frameworks in Lutetium Coordination Chemistry

Density functional theory (DFT) and ab initio molecular dynamics (AIMD) simulations reveal:

- Coordination flexibility : In aqueous solution, Lu³⁺ adopts a 10-coordinate bicapped square antiprism geometry, while non-aqueous solvents (e.g., methanol) favor 12-coordinate icosahedral structures.

- Ligand exchange dynamics : Nitrate’s bidentate binding to Lu³⁺ (O–Lu–O angle: 100°) reduces steric strain compared to monodentate modes (150–180°).

Properties

IUPAC Name |

lutetium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBUOUZGWUJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

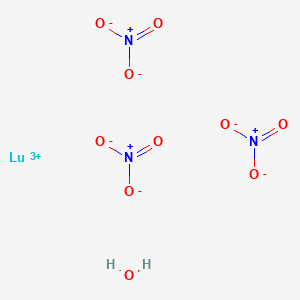

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LuN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583707 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100641-16-5 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Nitric Acid Concentration | 6–8 M | Lower concentrations slow reaction; higher concentrations risk decomposition |

| Temperature | 70–80°C | Accelerates reaction without boiling HNO₃ |

| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |

| Cooling Rate | 0.5°C/min | Promotes large crystal formation |

Post-synthesis, the product is washed with cold ethanol to remove residual HNO₃, achieving purities >99.9% as verified by inductively coupled plasma mass spectrometry (ICP-MS).

Anhydrous Lutetium Nitrate Synthesis via Metal Oxidation

Anhydrous Lu(NO₃)₃ can be prepared by reacting lutetium metal with nitrogen dioxide (NO₂) in ethyl acetate:

This method, conducted under inert atmosphere, avoids hydrate formation and yields a moisture-sensitive powder. The reaction proceeds at 40–50°C, with NO₂ dissolved in ethyl acetate acting as both oxidizer and solvent. After 12 hours, the mixture is filtered, and the solvent evaporated under vacuum. Anhydrous nitrate is hygroscopic, requiring storage in desiccators with P₂O₅.

Challenges in Anhydrous Synthesis

-

Side Reactions : Excess NO₂ leads to nitrite (Lu(NO₂)₃) impurities, detectable via IR spectroscopy (ν = 1250 cm⁻¹).

-

Particle Size Control : Ultrasonication during reaction reduces metal particle size from 100 μm to <10 μm, enhancing yield from 78% to 93%.

Hydration and Crystallization Dynamics

Hydrate stability is critical for applications requiring precise stoichiometry. Thermogravimetric analysis (TGA) of Lu(NO₃)₃·xH₂O reveals stepwise water loss:

| Hydrate Form | Dehydration Temp (°C) | Residual Mass (%) |

|---|---|---|

| Hexahydrate | 110–130 | 82.4 |

| Trihydrate | 150–170 | 75.1 |

Data adapted from thermal studies show that hexahydrate converts to trihydrate at 130°C, with complete dehydration to Lu(NO₃)₃ at 200°C. Further heating to 450°C yields lutetium oxynitrate (LuONO₃), and ultimately Lu₂O₃ at 700°C.

Industrial-Scale Production and Purification

Commercial synthesis (e.g., MSE PRO, Thermo Scientific) employs continuous flow reactors to enhance reproducibility. Key steps include:

-

Precursor Dissolution : Lu₂O₃ is dissolved in HNO₃ (8 M) at 80°C in titanium reactors to prevent contamination.

-

Crystallization : Solution is cooled to 5°C, seeding with Lu(NO₃)₃·3H₂O crystals to initiate homogeneous nucleation.

-

Spray Drying : Aqueous concentrate is atomized at 200°C, producing spherical granules with 40% TREO (Total Rare Earth Oxides).

Impurity profiles meet stringent specifications:

| Impurity | Max Concentration (ppm) |

|---|---|

| Fe₂O₃ | 10 |

| SiO₂ | 20 |

| Cl⁻ | 50 |

These levels ensure compatibility with optical and catalytic applications.

Applications Dictating Synthesis Protocols

Laser Crystal Growth

High-purity Lu(NO₃)₃·3H₂O (>99.95%) is essential for YAG (Yttrium Aluminum Garnet) lasers. Single crystals grown via Czochralski method require nitrate precursors with <5 ppm transition metals to minimize lattice defects.

Radiopharmaceuticals

In [¹⁷⁷Lu]Lu-DOTATATE production, lutetium nitrate’s chloride-free composition prevents interference with peptide labeling. Reactions are buffered at pH 4.5–5.0 using sodium ascorbate/ascorbic acid to stabilize Lu³⁺.

Nanoparticle Synthesis

LuF₃ nanoparticles synthesized from Lu(NO₃)₃·xH₂O and ionic liquids ([BMIM]BF₄) exhibit uniform morphology (rhombus or cocoon-like) depending on precursor concentration. Ethylene glycol solvent limits particle aggregation, yielding 20–50 nm crystallites suitable for luminescent coatings .

Chemical Reactions Analysis

Lutetium(III) nitrate hydrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form lutetium oxynitrate (LuONO₃) and further decomposes to lutetium oxide (Lu₂O₃) upon continued heating.

Formation of Ammonium Hexafluoroluthenate: In the presence of ammonium fluoride (NH₄F), lutetium(III) nitrate reacts to form ammonium hexafluoroluthenate (NH₄LuF₆).

Scientific Research Applications

Synthesis and Properties

Lutetium(III) nitrate can be synthesized through several methods, including the dissolution of lutetium oxide in nitric acid. The general reaction is as follows:

The compound forms colorless, hygroscopic crystals that are soluble in water. It can exist in various hydrated forms, typically as or other hydrates depending on the conditions of synthesis and storage .

Scientific Research Applications

- Laser Technology :

- Catalysis :

- Phosphors and Ceramics :

- Materials Science :

Case Study 1: Laser Crystal Development

In a study focused on developing efficient laser systems, researchers incorporated this compound into the crystal matrix of YAG (Yttrium Aluminum Garnet). The results indicated improved lasing efficiency and output power due to enhanced energy transfer mechanisms facilitated by lutetium ions.

Case Study 2: Catalytic Performance

A comparative analysis was conducted on various rare earth nitrates as catalysts for petroleum cracking. Lutetium(III) nitrate demonstrated superior catalytic activity compared to other lanthanides, leading to higher yields of desired hydrocarbons while minimizing by-products.

Data Table: Properties and Applications

| Property/Characteristic | Value/Description |

|---|---|

| Chemical Formula | |

| Molar Mass | 378.997 g/mol (anhydrous) |

| Appearance | Colorless crystalline aggregates |

| Solubility | Soluble in water |

| Primary Applications | Laser technology, catalysis, ceramics |

Mechanism of Action

The mechanism of action of lutetium(III) nitrate hydrate primarily involves its thermal decomposition and interaction with other chemical species. During thermal decomposition, the compound undergoes dehydration and condensation processes, leading to the formation of intermediate oxynitrates and ultimately lutetium oxide . The compound’s ability to act as a catalyst is attributed to its high reactivity and ability to facilitate various chemical transformations .

Comparison with Similar Compounds

Key Properties :

| Property | Value/Description |

|---|---|

| Solubility | Highly soluble in water and ethanol |

| Thermal Stability | Decomposes to LuONO₃ and Lu₂O₃ above 300°C |

| Primary Applications | Laser crystals, catalysis, ceramics |

Comparison with Similar Compounds

Lutetium(III) nitrate hydrate shares functional similarities with other rare earth nitrates but exhibits distinct physicochemical and catalytic properties. Below is a comparative analysis:

Terbium(III) Nitrate Hydrate (Tb(NO₃)₃·xH₂O)

- Optical Properties : Terbium’s 4f⁸ electronic configuration enables green luminescence, making it ideal for phosphors and LEDs. Lutetium lacks such optical activity .

- Catalytic Performance: Less effective than Lu(NO₃)₃ in hydrocarbon cracking due to lower Lewis acidity .

Ytterbium(III) Nitrate Hydrate (Yb(NO₃)₃·xH₂O)

- Reactivity : Ytterbium’s lower charge density reduces its catalytic efficiency in polymerization reactions compared to lutetium .

- Thermal Stability : Decomposes at lower temperatures (≈250°C), forming Yb₂O₃, whereas lutetium nitrate forms stable oxynitrate intermediates .

Thulium(III) Nitrate Hexahydrate (Tm(NO₃)₃·6H₂O)

- Applications : Primarily used in fiber-optic amplifiers due to Tm³⁺’s 1.4 µm emission. Lutetium’s lack of magnetic moment limits its use in telecommunications .

- Solubility: Tm(NO₃)₃·6H₂O has lower water solubility (≈45 g/100 mL) compared to Lu(NO₃)₃·xH₂O (>60 g/100 mL) .

Lutetium(III) Sulfate Hydrate (Lu₂(SO₄)₃·xH₂O)

- Solubility : Moderately soluble in water (57.9 g/100 mL) but insoluble in organic solvents, unlike the nitrate counterpart .

- Applications : Used in medical imaging contrast agents, whereas the nitrate form is preferred for catalytic and laser applications .

Rhodium(III) Nitrate Hydrate (Rh(NO₃)₃·xH₂O)

- Oxidizing Power : Rhodium nitrate is a stronger oxidizer (UN 1477, Class 5.1), posing higher combustion risks than lutetium nitrate .

- Cost : Rhodium’s scarcity (≈0.001 ppm in Earth’s crust) makes it 50× more expensive than lutetium-based compounds .

Data Tables

Table 1: Physicochemical Comparison of Rare Earth Nitrates

| Compound | Molar Mass (g/mol) | Solubility in Water (g/100 mL) | Key Application |

|---|---|---|---|

| Lu(NO₃)₃·xH₂O | 378.997 | >60 | Laser crystals, catalysis |

| Tb(NO₃)₃·xH₂O | 375.96 | ≈55 | Phosphors |

| Yb(NO₃)₃·xH₂O | 398.08 | ≈50 | Catalysis |

| Tm(NO₃)₃·6H₂O | 468.96 | ≈45 | Fiber optics |

Table 2: Thermal Decomposition Products

| Compound | Intermediate Phase | Final Product (≥600°C) |

|---|---|---|

| Lu(NO₃)₃·xH₂O | LuONO₃ | Lu₂O₃ |

| Lu₂(SO₄)₃·xH₂O | Lu(OH)SO₄ | Lu₂O₃ |

| Rh(NO₃)₃·xH₂O | RhO₂ | Rh₂O₃ |

Critical Notes

Hydration Variability: The exact hydration state (xH₂O) of Lu(NO₃)₃·xH₂O varies with synthesis conditions. Thermogravimetric analysis (TGA) is essential for accurate characterization .

Safety Considerations: Lu(NO₃)₃·xH₂O is classified as hazardous (H272, H315, H319) due to its oxidizing nature and irritant effects. Storage requires desiccants to prevent hygroscopic degradation .

Catalytic Superiority : Lu³⁺’s high charge density and small ionic radius (0.861 Å) enhance its Lewis acidity, outperforming lighter lanthanides like La³⁺ (1.032 Å) in hydrocarbon cracking .

Biological Activity

Lutetium(III) nitrate hydrate (Lu(NO₃)₃·xH₂O) is an inorganic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores its biological activity, focusing on its biochemical interactions, cellular effects, and applications in medical and industrial contexts.

This compound is a salt formed from lutetium and nitric acid, presenting as colorless, hygroscopic crystals that are soluble in water. The synthesis typically involves dissolving lutetium oxide in nitric acid or reacting powdered lutetium metal with nitrogen dioxide in ethyl acetate to produce anhydrous forms . The general reaction for synthesizing the trihydrate is as follows:

Toxicity and Safety

This compound is classified as hazardous due to its toxic nature. It can cause skin irritation, serious eye damage, and respiratory issues upon exposure. Proper handling and safety precautions are essential when working with this compound .

Photodynamic Therapy

Lutetium-based compounds have been explored for their use in photodynamic therapy (PDT). In this context, they can generate reactive oxygen species upon light activation, which may selectively target and destroy cancer cells. This application highlights the potential of this compound in oncology, although further research is required to establish efficacy and safety profiles .

Catalytic Applications

This compound is also recognized for its catalytic properties. It serves as a catalyst in various chemical reactions, including petroleum cracking, hydrogenation, alkylation, and polymerization. These reactions are crucial in industrial processes for producing fuels and chemicals . The compound's ability to facilitate these reactions without being consumed makes it valuable in chemical manufacturing.

Research Findings

Recent studies have focused on the thermal decomposition of this compound, which reveals insights into its structural properties and potential applications. For instance, the compound decomposes to form lutetium oxide (Lu₂O₃), a material used in catalysts and electronic devices. Understanding the decomposition process aids in tailoring materials for specific applications .

Summary of Research Findings

| Property/Aspect | Details |

|---|---|

| Chemical Formula | Lu(NO₃)₃·xH₂O |

| Appearance | Colorless hygroscopic crystals |

| Solubility | Soluble in water |

| Toxicity | Causes skin/eye irritation; respiratory hazards |

| Biological Activity | Potential interactions with enzymes; used in PDT |

| Catalytic Applications | Petroleum cracking, hydrogenation, alkylation |

| Thermal Decomposition Products | Forms Lu₂O₃ upon heating |

Case Studies

- Photodynamic Therapy Research : Studies have shown that lutetium-based compounds can effectively generate reactive oxygen species when exposed to light. This property has been investigated for use in targeted cancer therapies.

- Catalysis in Industrial Processes : Research indicates that using this compound as a catalyst can enhance the efficiency of petroleum refining processes by facilitating the breakdown of larger hydrocarbon molecules into more valuable products.

Q & A

Basic Research Questions

Q. How should researchers characterize the purity and hydration state of Lutetium(III) nitrate hydrate?

- Methodological Answer : Use thermogravimetric analysis (TGA) to determine the hydration state by measuring mass loss upon heating . X-ray diffraction (XRD) confirms crystalline phase purity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies lutetium content and detects trace impurities . For hygroscopic samples, conduct experiments in a controlled humidity environment to prevent unintended hydration changes .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use full-face respirators (N100/P3 grade) for particulate protection and wear anti-static lab coats to minimize electrostatic hazards . Store the compound away from incompatible materials (e.g., reducing agents) and avoid aqueous discharge to prevent environmental contamination . Conduct risk assessments to determine if fume hoods or inert atmospheres are required for hygroscopic samples .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is highly soluble in water and slightly soluble in strong mineral acids (e.g., HNO₃) . For solution-based syntheses (e.g., nanoparticle doping), prepare stock solutions in deionized water and filter through 0.22 µm membranes to remove undissolved particulates . Adjust pH cautiously, as nitrate ligands may act as oxidizing agents under acidic conditions .

Advanced Research Questions

Q. How does the choice of precursor (e.g., nitrate vs. acetate) impact the morphology of Lutetium-based nanomaterials?

- Methodological Answer : Nitrate precursors favor anisotropic growth in ethylene glycol due to stronger ionic interactions, producing cocoon-shaped LuF₃ nanoparticles, while acetate precursors yield rhombus-like morphologies . Optimize reaction temperature (70–120°C) and ionic liquid additives (e.g., [BMIM]BF₄) to control nucleation rates .

Q. How can researchers address variability in hydration states (e.g., xH₂O) during stoichiometric calculations?

- Methodological Answer : Pre-dry samples at 120°C for 2 hours to remove adsorbed water, then use Karl Fischer titration to quantify residual hydration . For reproducible syntheses, standardize hydration via TGA and report xH₂O values in experimental protocols .

Q. What role does this compound play in lanthanide separation techniques?

- Methodological Answer : In solvent extraction, nitrate ligands enhance selectivity for Lu³⁺ over lighter lanthanides due to their high charge density. Use 1,10-phenanthroline-2,9-diamides in 3-nitrobenzotrifluoride to optimize extraction efficiency, maintaining Ar-saturated conditions to prevent oxidation .

Q. How can agglomeration be minimized during the synthesis of Lu₂O₃ nanoparticles for laser applications?

- Methodological Answer : Introduce polyvinylpyrrolidone (PVP) as a capping agent during co-precipitation to stabilize colloidal dispersions . Control pH at 9.6 with NaOH to ensure uniform nucleation, and anneal nanoparticles at 800°C in O₂ to reduce surface defects .

Q. What analytical techniques are recommended for quantifying trace metal impurities in high-purity this compound?

- Methodological Answer : Use ICP-MS with a detection limit of <1 ppb for rare earth elements (REEs) . Cross-validate results with neutron activation analysis (NAA) for isotopes like ¹⁷⁶Lu, which may interfere with adjacent REE signals .

Contradictions and Mitigation Strategies

- Hydration Variability : Discrepancies in reported xH₂O values (e.g., hexahydrate vs. non-stoichiometric hydrate ) necessitate rigorous pre-experiment characterization via TGA .

- Solubility Data Gaps : While some safety data sheets lack solubility information , peer-reviewed studies confirm water solubility . Always test solubility in target solvents empirically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.